Cas no 2167793-88-4 (2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde)

2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-1269828
- 2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde
- 2167793-88-4
- 2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde
-
- インチ: 1S/C10H12BrNOS/c1-6-7(5-13)14-9(12-6)8(11)10(2)3-4-10/h5,8H,3-4H2,1-2H3
- InChIKey: OEXWAKMGSRRKEX-UHFFFAOYSA-N
- ほほえんだ: BrC(C1=NC(C)=C(C=O)S1)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 272.98230g/mol
- どういたいしつりょう: 272.98230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.2Ų
2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1269828-500mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 500mg |
$946.0 | 2023-10-02 | ||
Enamine | EN300-1269828-100mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-1269828-250mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 250mg |
$906.0 | 2023-10-02 | ||
Enamine | EN300-1269828-50mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1269828-1.0g |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1269828-5000mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 5000mg |
$2858.0 | 2023-10-02 | ||
Enamine | EN300-1269828-2500mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1269828-1000mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-1269828-10000mg |
2-[bromo(1-methylcyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carbaldehyde |
2167793-88-4 | 10000mg |
$4236.0 | 2023-10-02 |
2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehydeに関する追加情報
Introduction to 2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde (CAS No. 2167793-88-4)
2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde, identified by the CAS number 2167793-88-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a bromo substituent, a methylcyclopropyl group, and an aldehyde functionality, make it a promising candidate for further exploration in drug discovery and development.
The< strong>thiazole core of this compound is a key pharmacophore that contributes to its potential biological activity. Thiazole derivatives have been extensively studied due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The< strong>aldehyde group at the 5-position of the thiazole ring serves as a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced biological activity. Additionally, the< strong>bromo(1-methylcyclopropyl)methyl side chain introduces steric and electronic properties that can influence the compound's interaction with biological targets.
In recent years, there has been a growing interest in developing novel thiazole-based compounds for therapeutic applications. The< strong>CAS number 2167793-88-4 identifies this specific derivative as a unique chemical entity with potential therapeutic value. Researchers have been exploring various modifications of thiazole derivatives to optimize their pharmacokinetic and pharmacodynamic properties. The incorporation of< strong>bromo and< strong>methylcyclopropyl substituents into the thiazole scaffold has been shown to enhance binding affinity and selectivity towards certain biological targets.
One of the most compelling aspects of< strong>2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde is its potential as a lead compound for drug development. The aldehyde functionality allows for further derivatization through condensation reactions with various nucleophiles, leading to the formation of Schiff bases and other heterocyclic compounds. These derivatives can then be evaluated for their biological activity against a range of diseases. Recent studies have demonstrated that thiazole derivatives with similar structural motifs exhibit significant inhibitory effects on enzymes involved in cancer progression and inflammation.
The< strong>methylcyclopropyl group in this compound is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. This substituent can influence the reactivity of the aldehyde group and enhance the compound's ability to interact with biological targets. Additionally, the< strong>bromo atom provides a handle for further chemical manipulation through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions on the molecule, expanding its pharmacological profile.
The< strong>CAS number 2167793-88-4 ensures that researchers can reliably identify and obtain this compound for their studies. The systematic naming convention provided by CAS numbers is essential for ensuring consistency in scientific literature and facilitating collaboration between researchers worldwide. This compound's unique structure makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
In conclusion, 2-bromo(1-methylcyclopropyl)methyl-4-methyl-1,3-thiazole-5-carbaldehyde (CAS No. 2167793-88-4) represents a significant advancement in the field of medicinal chemistry. Its structural features and potential biological activities make it a valuable tool for drug discovery and development. Further research is warranted to fully explore its therapeutic potential and to develop novel derivatives with improved pharmacological properties.
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